molecular formula C17H24ClNO2 B1655927 1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 4563-08-0

1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No.: B1655927
CAS No.: 4563-08-0
M. Wt: 309.8
InChI Key: GSTQJGGPSRQVEI-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride typically involves the reaction of naphthalen-1-ol with 1-chloro-3-(diethylamino)propan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yloxy derivatives.

    Reduction: Reduction reactions can lead to the formation of different alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its interactions with biological systems, including its potential as a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diethylamino)-2-(naphthalen-1-yloxy)ethanol
  • 1-(Diethylamino)-3-(phenyl-1-yloxy)propan-2-ol
  • 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol

Uniqueness

1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalen-1-yloxy group provides a unique aromatic system that can interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(diethylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)12-15(19)13-20-17-11-7-9-14-8-5-6-10-16(14)17;/h5-11,15,19H,3-4,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQJGGPSRQVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669910
Record name 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4563-08-0
Record name 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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